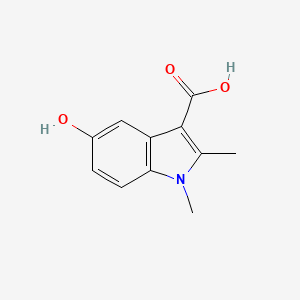

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-1,2-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLSAKWTZREQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359029 | |

| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25888-01-1 | |

| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole-3-carboxylic acid class of compounds, which are known for their diverse biological activities. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on this core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and explores a relevant biological pathway associated with related indole derivatives.

Due to the limited availability of direct experimental data for this specific compound, this guide incorporates computed values and data from closely related analogs to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available data for this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1] |

| CAS Number | 25888-01-1 | PubChem[1] |

Table 2: Calculated Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: Predicted values are for estimation purposes and should be confirmed experimentally.

Table 3: Experimental Data of Structurally Related Compounds

To provide further context, the following table presents experimental data for closely related 5-hydroxyindole derivatives. These values can offer insights into the expected properties of this compound.

| Compound | Melting Point (°C) | Solubility |

| 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | 129 - 130 | Not Reported |

| 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid | 120 - 123 | Not Reported |

| 5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid | 189 - 191 | Not Reported |

| 5-Hydroxy-2-Methyl-1-(4-Methylbenzyl)-1H-Indole-3-Carboxylic Acid | 176 - 178 | Not Reported |

| 5-hydroxy Indole-3-acetic Acid | 161 - 163 | Approx. 0.1 mg/mL in PBS (pH 7.2); Approx. 25 mg/mL in Ethanol, DMSO, and DMF[2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following outlines generalized and standard methodologies employed for similar indole derivatives.

Melting Point Determination

A calibrated Electrothermal 9100 melting point apparatus or a similar device is typically used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Assessment

The solubility of the compound can be determined in various solvents, including water, buffers (e.g., PBS pH 7.2), and organic solvents (e.g., ethanol, DMSO, DMF). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.

-

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.

The following diagram illustrates a general workflow for determining these key physicochemical properties.

References

Spectroscopic Profile of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns based on the analysis of its functional groups and data from closely related analogs. This guide is intended to support researchers in the identification, characterization, and application of this molecule in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound. These values are derived from computational predictions and analysis of spectral data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | The chemical shift of the acidic proton is highly dependent on solvent and concentration. |

| Phenolic Hydroxyl (-OH) | ~9.0 - 10.0 | Broad Singlet | The phenolic proton signal is also concentration and solvent dependent. |

| Aromatic H-4 | ~7.0 - 7.2 | Doublet | |

| Aromatic H-6 | ~6.7 - 6.9 | Doublet of Doublets | |

| Aromatic H-7 | ~7.3 - 7.5 | Doublet | |

| N-Methyl (-NCH₃) | ~3.7 - 3.9 | Singlet | |

| C2-Methyl (-CH₃) | ~2.5 - 2.7 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts (δ) are in ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~165 - 175 |

| C5-OH | ~150 - 155 |

| C3a | ~130 - 135 |

| C7a | ~125 - 130 |

| C2 | ~140 - 145 |

| C3 | ~105 - 110 |

| C4 | ~110 - 115 |

| C6 | ~115 - 120 |

| C7 | ~100 - 105 |

| N-Methyl (-NCH₃) | ~30 - 35 |

| C2-Methyl (-CH₃) | ~10 - 15 |

Table 3: Characteristic Infrared (IR) Absorption Data

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Alkyl) | 2850-2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid/Phenol) | 1210-1320 | Strong |

Table 4: Expected Mass Spectrometry (MS) Data

Based on the structure and data from related hydroxyindole-3-carboxylic acids, the following observations are expected in an electron ionization (EI) mass spectrum.[1][2]

| Observation | m/z Value | Notes |

| Molecular Ion [M]⁺ | 205 | Corresponding to the molecular weight of C₁₁H₁₁NO₃.[3] |

| Loss of Hydroxyl Radical [M-OH]⁺ | 188 | A common fragmentation for carboxylic acids.[1][4] |

| Loss of Water [M-H₂O]⁺ | 187 | Possible fragmentation, though less prominent for the 5-hydroxy isomer compared to the 4-hydroxy isomer.[1][2] |

| Loss of Carboxyl Radical [M-COOH]⁺ | 160 | Decarboxylation is a characteristic fragmentation pathway.[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution; gentle warming or sonication may be necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45° pulse, 1-2 second relaxation delay, sufficient number of scans for a good signal-to-noise ratio).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities of the signals.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation :

-

For EI-MS : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For ESI-MS : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

-

Data Acquisition :

-

Tune the mass spectrometer and calibrate the mass axis using a known standard.

-

Set the appropriate ionization and mass analysis parameters. For EI, a standard electron energy of 70 eV is typically used.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis :

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can provide structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative. The document details its chemical synthesis, focusing on the Nenitzescu indole synthesis for its precursor and subsequent hydrolysis. While direct biological data for the title compound is limited, this guide explores the known antiviral and anticancer activities of closely related 5-hydroxyindole-3-carboxylic acid derivatives, suggesting potential areas of therapeutic interest. Experimental protocols, quantitative data, and workflow visualizations are provided to support further research and development efforts.

Introduction

Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The 5-hydroxyindole scaffold, in particular, is a key structural motif in various natural products and synthetic molecules of medicinal importance. This guide focuses on the specific derivative, this compound, a compound not known to occur naturally but accessible through chemical synthesis. This document outlines the synthetic pathway to this molecule and discusses the potential biological relevance based on studies of analogous structures.

Natural Occurrence and Isolation

Extensive literature searches indicate that This compound is not a naturally occurring compound . It has not been isolated from any plant, animal, or microbial sources. In contrast, simpler, related compounds such as 5-Hydroxy-1H-indole-3-carboxylic acid have been reported in some natural sources. Therefore, the isolation section of this guide focuses on the purification of the compound following its chemical synthesis.

Chemical Synthesis

The synthesis of this compound is achieved in a two-step process:

-

Nenitzescu Indole Synthesis of the ethyl ester precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

-

Alkaline Hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.

Experimental Protocol: Nenitzescu Synthesis

Materials:

-

p-Benzoquinone

-

N-methyl-β-aminocrotonic ether (ethyl N-methyl-3-aminocrotonate)

-

Glacial Acetic Acid

-

Ethyl Acetate

Procedure:

-

A solution of p-benzoquinone in ethyl acetate is prepared.

-

A solution of N-methyl-β-aminocrotonic ether and glacial acetic acid in ethyl acetate is added to the p-benzoquinone solution. The temperature of the reaction mixture should be carefully controlled.

-

The reaction mixture is stirred at room temperature for a specified duration.

-

The resulting solid product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is collected by filtration and washed with cold ethyl acetate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent System | Yield | Reference |

| p-Benzoquinone | N-methyl-β-aminocrotonic ether | Glacial Acetic Acid / Ethyl Acetate | 63% | Shepel et al., 2009 |

Step 2: Alkaline Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Generalized Experimental Protocol: Alkaline Hydrolysis

Materials:

-

Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

-

Ethanol

-

Sodium Hydroxide (or other suitable base) solution

-

Hydrochloric Acid (for acidification)

-

Water

Procedure:

-

The ethyl ester is dissolved in ethanol.

-

A solution of sodium hydroxide in water is added to the ester solution.

-

The mixture is heated under reflux for a period sufficient to complete the hydrolysis, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Purification

The crude this compound can be purified by recrystallization.

Generalized Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

The crude product is dissolved in a minimum amount of the hot recrystallization solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried.

Visualized Workflows

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Potential Biological Activities and Signaling Pathways

Antiviral Activity

Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their antiviral properties. For instance, certain aminoalkyl esters of substituted 5-methoxyindole-3-carboxylic acid have demonstrated activity against SARS-CoV-2 in vitro. These compounds are structurally similar to the antiviral drug arbidol.

Quantitative Data on a Related Antiviral Compound:

| Compound | Virus | Activity | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL | 78.6 | Acta Naturae, 2023[1] |

This suggests that the 5-hydroxyindole-3-carboxylic acid scaffold could be a valuable starting point for the development of new antiviral agents. The mechanism of action may involve the inhibition of viral replication.

Anticancer Activity

Numerous studies have highlighted the potential of indole derivatives as anticancer agents. Specifically, various N-substituted 5-hydroxyindole-3-carboxylic acid and ester derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, such as MCF-7.[2] Some of these compounds have shown potent activity with low micromolar IC₅₀ values, while exhibiting minimal toxicity towards normal cells.

Quantitative Data on Related Anticancer Compounds:

| Compound Type | Cell Line | Activity | Reference |

| N-substituted 5-hydroxyindole-3-carboxylic acid esters | MCF-7 (Breast Cancer) | IC₅₀ values < 10 µM | Teymori et al., 2023[2] |

The proposed mechanism of action for some of these anticancer indole derivatives involves the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in apoptosis and cell division.

Diagram: Potential Signaling Pathway Inhibition

Caption: Hypothesized pathway for anticancer activity of related compounds.

Conclusion

This compound is a synthetic molecule with a straightforward two-step synthesis from commercially available starting materials. While its own biological profile remains to be fully elucidated, the documented antiviral and anticancer activities of structurally similar compounds underscore its potential as a valuable scaffold for drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and further investigate the therapeutic potential of this and related indole derivatives. Future studies should focus on the direct biological evaluation of the title compound and the elucidation of its specific mechanisms of action.

References

An In-depth Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This compound, while not extensively studied for its own biological activities, holds significance as the hydrolyzed form of its ethyl ester, known as Mecarbinate or Dimecarbine. Mecarbinate has been investigated as a hypotensive agent and is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This guide details the foundational Nenitzescu indole synthesis, the primary method for creating the core structure of this compound class, and outlines the experimental protocols for the synthesis of its ethyl ester precursor. While specific biological data on the carboxylic acid is limited, this document serves as a foundational reference for researchers interested in the chemistry and potential applications of this indole derivative.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of synthetic methods for 5-hydroxyindole derivatives and the subsequent exploration of their pharmacological potential in the mid-20th century. The foundational chemistry for the synthesis of this class of compounds is the Nenitzescu indole synthesis , first reported by the Romanian chemist Costin Nenițescu in 1929. This reaction provides a direct route to 5-hydroxyindoles from the condensation of benzoquinones and β-aminocrotonic esters.

While the Nenitzescu reaction was established in the late 1920s, its application for the synthesis of specific derivatives such as this compound and its esters gained momentum in the 1950s and beyond. This increased interest was spurred by the discovery of the biological importance of naturally occurring 5-hydroxyindole derivatives, most notably the neurotransmitter serotonin (5-hydroxytryptamine).

The specific development and investigation of the ethyl ester of this compound, known as Mecarbinate or Dimecarbine , were significantly advanced by the work of A.N. Grinev and his colleagues in the Soviet Union, with publications appearing from the 1970s onwards. Their research focused on the synthesis and pharmacological properties of indole derivatives, leading to the identification of Mecarbinate as a potential hypotensive agent. Furthermore, Mecarbinate proved to be a critical precursor in the synthesis of the antiviral drug Arbidol (Umifenovir) , which was developed in Russia and has been used as a broad-spectrum antiviral agent.

The history of this compound is therefore primarily one of a key synthetic intermediate rather than a pharmacologically active agent in its own right. Its discovery is a testament to the power of foundational organic reactions and the systematic exploration of chemical space for therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 25888-01-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a two-step process: first, the synthesis of its ethyl ester precursor, Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate), via the Nenitzescu indole synthesis, followed by the hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate)

The Nenitzescu reaction for the synthesis of Mecarbinate involves the condensation of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Mecarbinate.

Detailed Experimental Protocol:

-

Materials: p-Benzoquinone, ethyl 3-(methylamino)-2-butenoate, chlorinated solvent (e.g., 1,2-dichloroethane), Lewis acid catalyst.

-

Procedure:

-

In a reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent.

-

Add a Lewis acid catalyst to the solution and stir at room temperature until dissolved.

-

Heat the mixture to the desired reaction temperature (e.g., 35-39 °C).

-

Slowly add a mixture of ethyl 3-(methylamino)-2-butenoate and the chlorinated solvent dropwise over a period of 1-1.5 hours.

-

After the addition is complete, continue stirring at the reaction temperature for an additional 1.5-2.0 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove a portion of the solvent (e.g., 60%) by distillation under reduced pressure.

-

Add an alcohol-water mixture (e.g., 60% aqueous ethanol) to the concentrated reaction mixture.

-

Stir the mixture at room temperature for 1 hour to precipitate the product.

-

Collect the solid product by filtration and dry to obtain the off-white target product, Mecarbinate.

-

Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by base-catalyzed hydrolysis.

Reaction Scheme:

Figure 2: General scheme for the hydrolysis of Mecarbinate.

Detailed Experimental Protocol (General Method):

-

Materials: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate), a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a solvent such as methanol or ethanol, water, and an acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve Mecarbinate in a suitable alcohol solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) until the product precipitates.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

-

Biological Activity and Mechanism of Action

The biological activity of this compound itself has not been extensively reported in the scientific literature. Most of the available pharmacological data pertains to its ethyl ester, Mecarbinate, and the downstream product, Arbidol.

-

Mecarbinate (Ethyl Ester): Investigated primarily for its hypotensive (blood pressure lowering) effects. The exact mechanism of this action is not well-documented in publicly available literature.

-

Arbidol (Umifenovir): As a derivative of this core structure, Arbidol is a broad-spectrum antiviral that is thought to inhibit virus-mediated membrane fusion.

A recent 2023 study explored a derivative of 5-methoxyindole-3-carboxylic acid for its in vitro antiviral activity against SARS-CoV-2.[2] The dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM.[2] While this compound is structurally related, it is important to note that this activity has not been reported for this compound itself.

Due to the lack of specific studies on the biological activity of this compound, there is no information available on its potential signaling pathway interactions.

Conclusion

This compound is a compound of significant chemical interest, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. Its history is rooted in the classic Nenitzescu indole synthesis and was further developed through the pioneering work of Russian chemists. While the direct biological effects of the carboxylic acid remain largely unexplored, its stable and accessible core structure presents opportunities for further investigation and derivatization in the field of medicinal chemistry. This guide provides a foundational understanding of its discovery, history, and synthesis, serving as a valuable resource for researchers in drug development and organic synthesis. Further studies are warranted to elucidate the potential biological activities and mechanisms of action of this specific indole derivative.

References

Preliminary Biological Screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives. This document details available data on its anticancer activity, outlines standard protocols for antimicrobial and anti-inflammatory screening, and explores the potential mechanism of action through relevant signaling pathways.

Anticancer Screening: Cytotoxic Effects on Human Breast Cancer Cells

Recent studies have highlighted the potential of 5-hydroxyindole-3-carboxylic acid derivatives as cytotoxic agents against cancer cell lines. A notable study synthesized 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives, which were subsequently evaluated for their in vitro cytotoxic activity against the human breast cancer cell line, MCF-7, using the MTT assay. The results indicated that several of these compounds exhibited significant cytotoxicity.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of selected 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 cell line.

| Compound ID | Structure | IC50 (µM) |

| 6a | 1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | > 50 |

| 6c | 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | 38.4 |

| 6d | 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid | 4.7 |

| 5a | Ester derivative | < 10 |

| 5d | Ester derivative with a 4-methoxy group | 4.7 |

| 5l | Ester derivative | < 10 |

Data sourced from a study on the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid and its ester derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5][6][7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[6][7]

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7][8]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Screening

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well plate.

-

Inoculum Preparation: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The lowest concentration of the test compound that shows no visible growth is recorded as the MIC.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Screening

Specific anti-inflammatory data for this compound is not currently available. However, the anti-inflammatory potential of novel compounds is often initially assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: Macrophages, when stimulated with LPS, produce nitric oxide, a key inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.[10][11][12][13][14]

Procedure:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[10][12]

-

Compound Treatment: The cells are pre-treated with different concentrations of the test compound for a specific period.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[10][12]

-

Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.[10]

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[10][12]

Experimental Workflow: NO Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Potential Signaling Pathway in Anticancer Activity

The anticancer activity of many indole derivatives is linked to their ability to induce apoptosis (programmed cell death). A key regulatory hub for apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[15][16][17][18][19] The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic proteins like Bcl-2 and Mcl-1 are overexpressed, leading to the suppression of apoptosis and promoting cell survival.

Compounds that can inhibit the function of anti-apoptotic proteins like Bcl-2 and Mcl-1 can restore the apoptotic signaling cascade, leading to the death of cancer cells. It is plausible that this compound and its derivatives may exert their cytotoxic effects by modulating the Bcl-2/Mcl-1 signaling pathway.

Bcl-2/Mcl-1 Apoptotic Signaling Pathway

Caption: Proposed mechanism of action via the Bcl-2/Mcl-1 signaling pathway.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Fischer indole synthesis. A plausible synthetic pathway could start from 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate, followed by demethylation and hydrolysis. A patent for a similar compound, 5-hydroxy-1H-indole-3-carbaldehyde, describes a Vilsmeier-Haack reaction on a substituted phenol. Furthermore, the commercial availability of the ethyl ester of the target compound suggests established synthetic protocols.[20][21]

Conclusion

This technical guide summarizes the available preliminary biological screening data for this compound and its derivatives. The existing evidence strongly suggests a potential for this class of compounds in anticancer drug discovery, particularly for breast cancer. While specific antimicrobial and anti-inflammatory data for the core compound are yet to be reported, the provided standard protocols offer a clear framework for its future evaluation. The potential modulation of the Bcl-2/Mcl-1 signaling pathway provides a rational basis for its observed cytotoxic effects and warrants further investigation. This document serves as a valuable resource for researchers and professionals in the field of drug development, providing both a summary of current knowledge and a guide for future research directions.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. youtube.com [youtube.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. protocols.io [protocols.io]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. gosset.ai [gosset.ai]

- 20. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 21. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct research on 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is limited, the broader class of 5-hydroxyindole-3-carboxylic acid derivatives has emerged as a promising area of investigation in oncology. This document synthesizes the available preclinical data on these derivatives, with a particular focus on their potential as anti-cancer agents. We will delve into their cytotoxic effects, outline key experimental methodologies, and explore the proposed mechanism of action centered on the inhibition of the survivin protein. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique physicochemical properties have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. Within this broad class, 5-hydroxyindole-3-carboxylic acid derivatives are gaining attention for their potential anti-cancer properties. Recent studies have focused on synthesizing and evaluating these compounds for their ability to induce cytotoxicity in cancer cell lines, suggesting a promising avenue for the development of novel oncology therapeutics.[1]

Anti-Cancer Activity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

A key study investigating a series of novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line.[1] The anti-proliferative activity was evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of the synthesized 5-hydroxyindole-3-carboxylic acid derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicated that several of the ester derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range. Notably, compound 5d , an ester derivative featuring a 4-methoxy group, was identified as the most potent compound with an IC50 of 4.7 µM. A selection of the most active compounds is presented in the table below for comparative analysis.

| Compound ID | R Group (Ester Derivatives) | IC50 (µM) against MCF-7 Cells |

| 5a | 4-methylbenzyl | < 10 |

| 5d | 4-methoxyphenyl | 4.7 |

| 5l | 4-chlorophenyl | < 10 |

Table 1: Cytotoxicity of lead 5-hydroxyindole-3-carboxylic acid ester derivatives against the MCF-7 breast cancer cell line.

It is important to note that these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells.[1]

Proposed Mechanism of Action: Survivin Inhibition

The anti-cancer activity of these 5-hydroxyindole-3-carboxylic acid derivatives is hypothesized to be mediated through the inhibition of survivin.[1][2] Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both regulating cell division and suppressing apoptosis.[3][4] It is highly expressed in most human cancers while being largely absent in normal, differentiated tissues, making it an attractive target for cancer therapy.[3][4]

Aberrant expression of survivin is linked to:

-

Increased tumor cell proliferation[3]

-

Resistance to apoptosis[5]

-

Angiogenesis[6]

-

Therapeutic resistance and poor prognosis[3]

By inhibiting survivin, the 5-hydroxyindole-3-carboxylic acid derivatives may disrupt these critical cancer-promoting functions, leading to apoptosis and a reduction in tumor cell viability.[1][2]

The Survivin Signaling Pathway

The following diagram illustrates the central role of survivin in promoting cancer cell survival and proliferation, and how its inhibition can lead to apoptosis.

Caption: Survivin's role in apoptosis inhibition and its targeting by indole derivatives.

Experimental Methodologies

General Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

The synthesis of the target 5-hydroxyindole-3-carboxylic acid derivatives generally involves a multi-step process. A representative workflow is depicted below.[1]

Caption: General workflow for the synthesis of 5-hydroxyindole derivatives.

The process typically begins with the synthesis of an enamine, followed by the formation of the 5-hydroxyindole carboxylic ester. For the synthesis of the corresponding carboxylic acids, a final step of basic ester cleavage is performed.[1]

MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-hydroxyindole-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 24-72 hours).[7]

-

MTT Addition: Following incubation, a solution of MTT is added to each well.

-

Formazan Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TARGETING SURVIVIN IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: In Silico Prediction of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Bioactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific novel compound, 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited experimental data on this specific molecule, this document leverages established computational methodologies and data from structurally similar compounds to hypothesize potential biological targets and predict pharmacological properties. We detail protocols for molecular docking, ADMET prediction, and pharmacophore modeling. Furthermore, we provide standardized experimental protocols for the subsequent in vitro validation of these computational predictions. The objective is to provide a robust framework for researchers to initiate the preclinical investigation of this and other novel chemical entities.

Introduction

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds, significantly reducing time and cost.[1] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic predictions allow for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.[2][3]

The indole scaffold is of particular interest due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, derivatives of 5-hydroxyindole and indole-3-carboxylic acid have shown promise as inhibitors of key cancer targets like survivin and various protein kinases. Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in many tumors and plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive therapeutic target.[4][5] Similarly, protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2][6]

This guide proposes a predictive investigation into the bioactivity of this compound, hypothesizing its potential as an inhibitor of survivin and key protein kinases involved in oncogenesis.

In Silico Prediction Workflow

A multi-step computational workflow is employed to predict the bioactivity, pharmacokinetics, and potential targets of the compound of interest.

Experimental Protocol: Ligand and Target Preparation

Ligand Preparation:

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a .mol2 or .pdbqt format for docking.

Target Selection and Preparation:

-

Target Identification: Based on the activities of similar indole derivatives, potential targets are selected. For this guide, we hypothesize Survivin (BIRC5) (PDB ID: 1E31) and a representative protein kinase such as Src Kinase (PDB ID: 2SRC) as primary targets.

-

Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

-

Identify the binding site. This is typically the cavity occupied by the co-crystallized ligand or a site predicted by pocket-finding algorithms.

-

Save the prepared protein structure in a .pdbqt format for use with docking software like AutoDock.

-

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[7][8]

-

Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the active site.

-

Docking Execution:

-

Load the prepared ligand and receptor files into the docking software (e.g., AutoDock Vina).

-

Set the coordinates and dimensions of the grid box.

-

Specify the search algorithm parameters (e.g., exhaustiveness). A higher exhaustiveness value increases the computational time but improves the reliability of the conformational search.

-

Initiate the docking run. The software will generate multiple binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

The results will include a binding affinity score (typically in kcal/mol) for each pose. More negative scores indicate stronger predicted binding.

-

Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the structural basis of the binding.[9]

-

Experimental Protocol: ADMET Prediction

ADMET prediction assesses the drug-likeness of a compound by estimating its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10][11]

-

Property Selection: Select a comprehensive profile of properties to predict, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

-

Execution and Analysis: Run the prediction. The software will output numerical values or classifications for each property. Analyze these results to identify potential liabilities that might hinder the compound's development as a drug.

Predicted Bioactivity and Physicochemical Data

The following tables are templates to be populated with data obtained from the in silico analyses described above.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Survivin (BIRC5) | 1E31 | Value from Docking | Cys84, Phe101, Trp104 |

| Src Kinase | 2SRC | Value from Docking | Met341, Thr338, Lys295 |

Table 2: Predicted ADMET Properties

| Property | Category | Predicted Value | Interpretation |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | Value/Class | High/Low probability of absorption |

| BBB Permeability | Distribution | Yes/No | Predicted ability to cross the blood-brain barrier |

| CYP2D6 Inhibition | Metabolism | Inhibitor/Non-inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Toxicity | Mutagen/Non-mutagen | Potential to be mutagenic |

| hERG I Inhibition | Toxicity | Yes/No | Risk of cardiotoxicity |

| Lipinski's Rule of Five | Physicochemical | 0-1 Violations (Predicted) | Indicates good drug-likeness |

Hypothesized Signaling Pathways

Survivin and Apoptosis Regulation

Survivin inhibits apoptosis by blocking the activation of caspases, particularly Caspase-3 and Caspase-7.[4][5] An effective inhibitor would disrupt survivin's function, thereby promoting apoptosis in cancer cells.

Protein Kinase Signaling

Many protein kinases, like Src, are involved in signaling pathways that promote cell proliferation and survival. Inhibiting these kinases can halt tumor growth.

Experimental Validation Protocols

Following the in silico predictions, in vitro assays are essential to validate the hypothesized bioactivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based kinase assay.[14][15]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Prepare serial dilutions of the test compound in DMSO.

-

Dilute the target kinase (e.g., Src) and its specific substrate to the desired concentrations in the kinase buffer.

-

Prepare an ATP solution at a concentration close to its Km for the specific kinase.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and the test compound dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

Add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate or a reagent like ADP-Glo that measures ADP production).[16]

-

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the cytotoxic effects of a potential anticancer compound.[17]

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., a line known to overexpress survivin or be dependent on Src kinase signaling) in complete medium.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Cell Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This guide presents a structured, in silico-driven approach to predict and validate the bioactivity of this compound. By combining molecular docking, ADMET profiling, and pharmacophore analysis, researchers can generate robust hypotheses about the compound's potential targets and drug-like properties. The proposed targets, survivin and protein kinases, are highly relevant in oncology, suggesting a potential application for this molecule in cancer therapy. The detailed protocols for both computational analysis and subsequent experimental validation provide a clear and actionable pathway for advancing this compound from a virtual concept to a preclinical candidate. This integrated workflow is broadly applicable and can serve as a template for the early-stage evaluation of other novel chemical entities.

References

- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neovarsity.org [neovarsity.org]

- 4. submission.als-journal.com [submission.als-journal.com]

- 5. submission.als-journal.com [submission.als-journal.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 9. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 12. portal.valencelabs.com [portal.valencelabs.com]

- 13. ADMET-AI [admet.ai.greenstonebio.com]

- 14. benchchem.com [benchchem.com]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the 5-Hydroxyindole-3-Carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including derivatives that exhibit anticancer and enzyme-inhibiting properties. Its structural similarity to the neurotransmitter serotonin and its metabolites underscores its significance in drug design and development. Understanding the chemical reactivity of this scaffold is paramount for the synthesis of novel derivatives with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical transformations of the 5-hydroxyindole-3-carboxylic acid core, complete with experimental protocols, quantitative data, and visual guides to its reactivity and biological context.

Electronic Properties and General Reactivity

The chemical behavior of the 5-hydroxyindole-3-carboxylic acid scaffold is governed by the interplay of the electron-rich indole nucleus and the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, further increasing the electron density, particularly at the C3 position.

However, in the 5-hydroxyindole-3-carboxylic acid molecule, the C3 position is substituted with a deactivating, meta-directing carboxylic acid group. Conversely, the hydroxyl group at the C5 position is an activating, ortho-, para-directing group. This substitution pattern directs the regioselectivity of electrophilic aromatic substitution reactions primarily to the C4, C6, and C7 positions of the benzene portion of the indole ring. The overall reactivity is a balance between the activating effect of the hydroxyl group and the deactivating effect of the carboxylic acid group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a cornerstone of indole chemistry. For the 5-hydroxyindole-3-carboxylic acid scaffold, these reactions allow for the introduction of a wide range of functional groups onto the benzene ring, enabling the synthesis of diverse compound libraries for drug discovery.

Halogenation

Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a fundamental transformation. Bromination of 3-acetyl-5-hydroxyindole has been shown to selectively occur at the C6 position, indicating a preference for the para-position relative to the activating hydroxyl group and avoidance of the sterically hindered C4 position adjacent to the C3 substituent[1].

Experimental Protocol: Bromination of a 5-Hydroxyindole Derivative

A solution of the 5-hydroxyindole derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent. The product is then purified by column chromatography.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| 3-Acetyl-5-hydroxyindole | Br₂ | Acetic Acid | Room Temp. | - | 6-Bromo-3-acetyl-5-hydroxyindole | - | [1] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile handle for further functionalization, such as reduction to an amine. The nitration of indoles generally requires mild conditions to avoid oxidation and polymerization. For electronegatively substituted indoles, nitration often occurs on the benzene ring[2].

Experimental Protocol: Nitration of an Indole Derivative

The indole substrate is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled, and a nitrating agent, such as nitric acid, is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring it onto ice. The precipitated product is collected by filtration, washed, and dried.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| Indole-3-carbonitrile | HNO₃ | Acetic Acid | - | - | 6-Nitroindole-3-carbonitrile | Major |

| Indole-3-carbonitrile | HNO₃ | Acetic Acid | - | - | 4-Nitroindole-3-carbonitrile | Minor |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst[3][4][5][6]. This reaction is a powerful tool for forming carbon-carbon bonds. The deactivating nature of the carboxylic acid at C3 can make Friedel-Crafts reactions challenging on this scaffold.

Experimental Protocol: Friedel-Crafts Acylation of an Indole

To a solution of the indole in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added at low temperature. The acylating agent (e.g., acetyl chloride) is then added dropwise. The reaction mixture is stirred until completion, then quenched with ice and acid. The product is extracted with an organic solvent and purified.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C3 position is a key site for derivatization, allowing for the synthesis of esters and amides, which often exhibit distinct biological activities compared to the parent acid.

Esterification

Esterification converts the carboxylic acid into an ester. This can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents. The use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and efficient method for esterification under mild conditions[7][8].

Experimental Protocol: DCC/DMAP-Mediated Esterification

To a solution of 5-hydroxyindole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), the alcohol, DMAP (catalytic amount), and DCC are added sequentially at 0°C. The reaction is then stirred at room temperature until completion. The by-product, dicyclohexylurea (DCU), is removed by filtration, and the filtrate is worked up and purified to yield the ester.

| Carboxylic Acid | Alcohol | Coupling System | Solvent | Yield | Reference |

| Monoethyl fumarate | tert-Butyl alcohol | DCC/DMAP | CH₂Cl₂ | 76-81% | [8] |

| Various | Various | DCC/DMAP | CH₂Cl₂ | Good to High | [7] |

Amidation

Amidation, the formation of an amide bond, is a crucial reaction in drug development. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation, particularly with less reactive amines[9][10][11][12][13].

Experimental Protocol: HATU-Mediated Amidation

To a solution of 5-hydroxyindole-3-carboxylic acid in a polar aprotic solvent like DMF, HATU and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The amine is then added, and the reaction is stirred at room temperature. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified.

| Carboxylic Acid | Amine | Coupling System | Solvent | Yield | Reference |

| Various | Various | HATU/DIPEA | DMF | - | [9][13] |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | Acetonitrile | Good to Excellent | [12] |

Reduction Reactions

Reduction of the 5-hydroxyindole-3-carboxylic acid scaffold can target either the carboxylic acid group or the indole ring, leading to different classes of compounds.

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to a primary alcohol (5-hydroxyindole-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Workflow: Reduction of Carboxylic Acid

Caption: Reduction of the carboxylic acid group to a primary alcohol.

Reduction of the Indole Ring

Catalytic hydrogenation or reduction with specific reagents can reduce the pyrrole part of the indole ring to an indoline (5-hydroxyindoline-3-carboxylic acid).

Experimental Workflow: Reduction of Indole Ring

Caption: Reduction of the indole nucleus to an indoline.

Biological Context and Signaling Pathways

5-Hydroxyindole derivatives are closely related to the serotonin (5-hydroxytryptamine, 5-HT) metabolic pathway. Serotonin itself is a crucial neurotransmitter, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The metabolism of serotonin primarily involves oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the main urinary metabolite of serotonin[14]. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential anticancer agents, with some showing cytotoxicity against breast cancer cell lines like MCF-7[15][16][17]. Some hydroxyindole carboxylic acid derivatives have also been explored as inhibitors of enzymes such as Mycobacterium protein tyrosine phosphatase B (mPTPB)[18][19] and carbonic anhydrases[20][21].

Serotonin Biosynthesis and Metabolism

References

- 1. Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. peptide.com [peptide.com]

- 11. growingscience.com [growingscience.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 14. Serotonin - Wikipedia [en.wikipedia.org]

- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. flore.unifi.it [flore.unifi.it]

Initial Toxicological Assessment of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Surrogate-Based Approach

Disclaimer: No specific toxicological studies for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid were identified in publicly available literature. This document provides a preliminary toxicological hazard assessment based on data from structurally related indole compounds. The information herein should be interpreted with caution and is intended to guide future research and safety evaluations.

This technical guide offers an initial toxicological overview of this compound, a substituted indole derivative. Given the absence of direct toxicological data for this specific molecule, this assessment leverages information from surrogate structures, including indole, indole-3-carboxylic acid, and other substituted indoles, to forecast a potential hazard profile. This document is intended for researchers, scientists, and drug development professionals to inform early-stage safety considerations.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Hazard Identification from Surrogate Data